N-Desmethyl Pimavanserin, also known as AC-279, is a significant active metabolite of Pimavanserin, which is primarily utilized in the treatment of hallucinations and delusions associated with Parkinson's Disease psychosis. Pimavanserin, marketed under the trade name NUPLAZID, was approved by the U.S. Food and Drug Administration in April 2016. The compound is classified as a second-generation atypical antipsychotic and functions primarily as a selective serotonin 5-HT2A receptor inverse agonist, with minimal affinity for dopaminergic receptors, making it unique among antipsychotic medications .
N-Desmethyl Pimavanserin is derived from Pimavanserin through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The compound falls under the category of small molecules in pharmacological classification. Its chemical structure can be represented by the formula , with a molecular weight of approximately 427.564 g/mol .
The synthesis of N-Desmethyl Pimavanserin typically involves the demethylation of Pimavanserin, which can be achieved through various chemical reactions. The general synthetic route includes:
For example, one method involves dissolving Pimavanserin in an organic solvent followed by the addition of a demethylating agent under reflux conditions .
The molecular structure of N-Desmethyl Pimavanserin features a complex arrangement typical of its pharmacological activity. The structure can be depicted as follows:
The stereochemistry is also essential for its biological activity, with specific configurations enhancing receptor binding affinity .
N-Desmethyl Pimavanserin participates in various chemical reactions primarily related to its metabolism:
N-Desmethyl Pimavanserin acts mainly as an inverse agonist at serotonin 5-HT2A receptors. This mechanism is characterized by:
N-Desmethyl Pimavanserin exhibits several notable physical and chemical properties:
These properties influence its formulation into pharmaceuticals and affect bioavailability when administered orally .
N-Desmethyl Pimavanserin is primarily researched for its therapeutic potential in treating psychotic disorders associated with neurodegenerative diseases such as Parkinson's Disease. Its unique mechanism allows for effective management of hallucinations and delusions while minimizing adverse effects on motor function.
In addition to its primary use, ongoing research explores its potential applications in other psychiatric disorders, including dementia-related psychosis .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4